Patent

US06624201B2

Procedure details

To a suspension of 45.5 g (1.05 mole) sodium amide (content: 90% by weight/weight) and 500 ml of anhydrous dioxane a mixture of 220 g of the colourless oil obtained by the hydrolysis containing (1R,2S,4R)-(−)-2-[phenyl]-1,7,7-tri-[methyl]-bicyclo[2.2.1]heptane-2-ol, and 100 ml of anhydrous dioxane is added at the boiling point within half an hour. The mixture is heated to boiling for 2 hours, whereupon 113.0 g (1.05 mole) of (2-{chloro}-ethyl)-dimethylamine are added and the reaction mixture is heated to boiling for a further period of 4 hours.

[Compound]

Name

colourless oil

Quantity

220 g

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

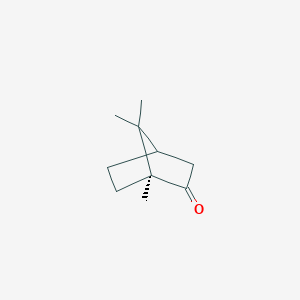

[NH2-].[Na+].C1([C@@:9]2([OH:19])[CH2:14][C@@H:13]3[C:15]([CH3:17])([CH3:16])[C@@:10]2([CH3:18])[CH2:11][CH2:12]3)C=CC=CC=1.ClCCN(C)C>O1CCOCC1>[C:10]12([CH3:18])[C:15]([CH3:17])([CH3:16])[CH:13]([CH2:12][CH2:11]1)[CH2:14][C:9]2=[O:19] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

45.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

[Compound]

|

Name

|

colourless oil

|

|

Quantity

|

220 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[C@@]1([C@@]2(CC[C@H](C1)C2(C)C)C)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Four

|

Name

|

|

|

Quantity

|

113 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCN(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained by the hydrolysis

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added at the boiling point within half an hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is heated

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06624201B2

Procedure details

To a suspension of 45.5 g (1.05 mole) sodium amide (content: 90% by weight/weight) and 500 ml of anhydrous dioxane a mixture of 220 g of the colourless oil obtained by the hydrolysis containing (1R,2S,4R)-(−)-2-[phenyl]-1,7,7-tri-[methyl]-bicyclo[2.2.1]heptane-2-ol, and 100 ml of anhydrous dioxane is added at the boiling point within half an hour. The mixture is heated to boiling for 2 hours, whereupon 113.0 g (1.05 mole) of (2-{chloro}-ethyl)-dimethylamine are added and the reaction mixture is heated to boiling for a further period of 4 hours.

[Compound]

Name

colourless oil

Quantity

220 g

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2-].[Na+].C1([C@@:9]2([OH:19])[CH2:14][C@@H:13]3[C:15]([CH3:17])([CH3:16])[C@@:10]2([CH3:18])[CH2:11][CH2:12]3)C=CC=CC=1.ClCCN(C)C>O1CCOCC1>[C:10]12([CH3:18])[C:15]([CH3:17])([CH3:16])[CH:13]([CH2:12][CH2:11]1)[CH2:14][C:9]2=[O:19] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

45.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

[Compound]

|

Name

|

colourless oil

|

|

Quantity

|

220 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[C@@]1([C@@]2(CC[C@H](C1)C2(C)C)C)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Four

|

Name

|

|

|

Quantity

|

113 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCN(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained by the hydrolysis

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added at the boiling point within half an hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is heated

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06624201B2

Procedure details

To a suspension of 45.5 g (1.05 mole) sodium amide (content: 90% by weight/weight) and 500 ml of anhydrous dioxane a mixture of 220 g of the colourless oil obtained by the hydrolysis containing (1R,2S,4R)-(−)-2-[phenyl]-1,7,7-tri-[methyl]-bicyclo[2.2.1]heptane-2-ol, and 100 ml of anhydrous dioxane is added at the boiling point within half an hour. The mixture is heated to boiling for 2 hours, whereupon 113.0 g (1.05 mole) of (2-{chloro}-ethyl)-dimethylamine are added and the reaction mixture is heated to boiling for a further period of 4 hours.

[Compound]

Name

colourless oil

Quantity

220 g

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2-].[Na+].C1([C@@:9]2([OH:19])[CH2:14][C@@H:13]3[C:15]([CH3:17])([CH3:16])[C@@:10]2([CH3:18])[CH2:11][CH2:12]3)C=CC=CC=1.ClCCN(C)C>O1CCOCC1>[C:10]12([CH3:18])[C:15]([CH3:17])([CH3:16])[CH:13]([CH2:12][CH2:11]1)[CH2:14][C:9]2=[O:19] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

45.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

[Compound]

|

Name

|

colourless oil

|

|

Quantity

|

220 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[C@@]1([C@@]2(CC[C@H](C1)C2(C)C)C)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Four

|

Name

|

|

|

Quantity

|

113 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCN(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained by the hydrolysis

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added at the boiling point within half an hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is heated

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06624201B2

Procedure details

To a suspension of 45.5 g (1.05 mole) sodium amide (content: 90% by weight/weight) and 500 ml of anhydrous dioxane a mixture of 220 g of the colourless oil obtained by the hydrolysis containing (1R,2S,4R)-(−)-2-[phenyl]-1,7,7-tri-[methyl]-bicyclo[2.2.1]heptane-2-ol, and 100 ml of anhydrous dioxane is added at the boiling point within half an hour. The mixture is heated to boiling for 2 hours, whereupon 113.0 g (1.05 mole) of (2-{chloro}-ethyl)-dimethylamine are added and the reaction mixture is heated to boiling for a further period of 4 hours.

[Compound]

Name

colourless oil

Quantity

220 g

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2-].[Na+].C1([C@@:9]2([OH:19])[CH2:14][C@@H:13]3[C:15]([CH3:17])([CH3:16])[C@@:10]2([CH3:18])[CH2:11][CH2:12]3)C=CC=CC=1.ClCCN(C)C>O1CCOCC1>[C:10]12([CH3:18])[C:15]([CH3:17])([CH3:16])[CH:13]([CH2:12][CH2:11]1)[CH2:14][C:9]2=[O:19] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

45.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

[Compound]

|

Name

|

colourless oil

|

|

Quantity

|

220 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[C@@]1([C@@]2(CC[C@H](C1)C2(C)C)C)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Four

|

Name

|

|

|

Quantity

|

113 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCN(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained by the hydrolysis

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added at the boiling point within half an hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is heated

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06624201B2

Procedure details

To a suspension of 45.5 g (1.05 mole) sodium amide (content: 90% by weight/weight) and 500 ml of anhydrous dioxane a mixture of 220 g of the colourless oil obtained by the hydrolysis containing (1R,2S,4R)-(−)-2-[phenyl]-1,7,7-tri-[methyl]-bicyclo[2.2.1]heptane-2-ol, and 100 ml of anhydrous dioxane is added at the boiling point within half an hour. The mixture is heated to boiling for 2 hours, whereupon 113.0 g (1.05 mole) of (2-{chloro}-ethyl)-dimethylamine are added and the reaction mixture is heated to boiling for a further period of 4 hours.

[Compound]

Name

colourless oil

Quantity

220 g

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2-].[Na+].C1([C@@:9]2([OH:19])[CH2:14][C@@H:13]3[C:15]([CH3:17])([CH3:16])[C@@:10]2([CH3:18])[CH2:11][CH2:12]3)C=CC=CC=1.ClCCN(C)C>O1CCOCC1>[C:10]12([CH3:18])[C:15]([CH3:17])([CH3:16])[CH:13]([CH2:12][CH2:11]1)[CH2:14][C:9]2=[O:19] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

45.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

[Compound]

|

Name

|

colourless oil

|

|

Quantity

|

220 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[C@@]1([C@@]2(CC[C@H](C1)C2(C)C)C)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Four

|

Name

|

|

|

Quantity

|

113 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCN(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained by the hydrolysis

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added at the boiling point within half an hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is heated

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |